(1-Bromopropyl)benzene

描述

Overview of the Compound and Its Significance in Organic Chemistry Research

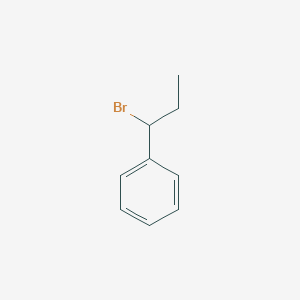

(1-Bromopropyl)benzene, a member of the halogenated aromatic hydrocarbon family, serves as a significant subject of study and a practical tool in organic chemistry research. Its structure, combining an aromatic ring with a reactive alkyl halide side chain, makes it a versatile molecule for constructing more complex chemical architectures.

This compound possesses the chemical formula C₉H₁₁Br. nih.gov The core of the molecule is a benzene (B151609) ring attached to a three-carbon propyl chain, with a bromine atom substituted at the first carbon of this chain (the benzylic position). This specific placement of the bromine atom is crucial to its reactivity. libretexts.org

A key structural feature of this compound is the presence of a chiral center at the carbon atom bonded to both the benzene ring and the bromine atom. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-(1-bromopropyl)benzene and (R)-(1-bromopropyl)benzene. nih.govchegg.com The specific stereochemistry can influence its behavior in chiral environments and stereoselective reactions. nih.govvulcanchem.com

Beyond stereoisomerism, positional isomers also exist, such as (2-bromopropyl)benzene and (3-bromopropyl)benzene (B42933), where the bromine atom is located on the second or third carbon of the propyl chain, respectively. These isomers exhibit different chemical and physical properties due to the altered position of the halogen.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol nih.gov |

| IUPAC Name | 1-bromopropylbenzene nih.gov |

| CAS Number | 2114-36-5 nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| Chirality | Yes nih.gov |

The significance of this compound in research is primarily derived from its function as a synthetic intermediate. The bromine atom at the benzylic position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For instance, reaction with acetate (B1210297) can yield 1-phenylpropyl acetate. chegg.com

Furthermore, it is a key product in specific electrophilic addition and radical substitution reactions. The addition of hydrogen bromide (HBr) to 1-phenylpropene exclusively produces this compound due to the stability of the intermediate benzylic carbocation. pressbooks.pub Similarly, the side-chain bromination of propylbenzene (B89791) using N-bromosuccinimide (NBS) preferentially occurs at the benzylic position to yield this compound in high yield. libretexts.org This regioselectivity makes it a reliable precursor for introducing a functionalized propyl-phenyl moiety into larger molecules. Its ability to undergo various transformations allows chemists to build complex molecular frameworks from simpler starting materials.

Structural Characteristics and Isomerism of this compound

Scope and Objectives of the Research Outline

This article aims to provide a detailed and scientifically grounded overview of this compound, strictly adhering to its role within academic and research contexts. The objective is to explore its structural chemistry, its importance as an intermediate in organic synthesis, and the historical scientific developments that provide a foundation for understanding its properties and applications. The content will focus exclusively on these areas, presenting established research findings and fundamental chemical principles.

Historical Context and Evolution of Research on Benzene Derivatives

The study of this compound is built upon a long history of research into benzene and its derivatives. Benzene (C₆H₆) was first isolated in 1825 by Michael Faraday from the oily residue of illuminating gas. numberanalytics.comebsco.comwikidoc.orgschoolwires.net Its molecular formula suggested a high degree of unsaturation, yet it was found to be remarkably stable and unreactive compared to other unsaturated hydrocarbons like alkenes. ebsco.comschoolwires.net

This "problem" of benzene's structure and stability puzzled chemists for decades. schoolwires.net In 1865, Friedrich August Kekulé proposed a cyclic structure with alternating single and double carbon-carbon bonds. numberanalytics.comwikidoc.orgnumberanalytics.com He later suggested that the double bonds were not static but oscillated between two positions, an early concept related to resonance. ebsco.com It wasn't until the development of modern analytical techniques, such as X-ray diffraction in the 20th century, that the structure was definitively proven to be a flat, hexagonal ring with all carbon-carbon bonds of equal length. rigb.orgdrpress.org This delocalization of electrons, termed aromaticity, accounts for benzene's unique stability. ebsco.comnumberanalytics.com

The discovery of benzene's structure opened the door to understanding a vast class of "aromatic" compounds. rigb.orgwikipedia.org Early research led to the development of important industrial chemicals and materials. In 1856, William Henry Perkin's accidental synthesis of mauveine, the first synthetic dye, from a benzene derivative marked a turning point, demonstrating the immense commercial potential of aromatic chemistry. rigb.org The subsequent ability to perform electrophilic aromatic substitution reactions allowed for the synthesis of a wide array of substituted benzenes, establishing them as fundamental building blocks in organic chemistry, a role that compounds like this compound continue to fulfill in modern research. wikidoc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (2-bromopropyl)benzene |

| (3-bromopropyl)benzene |

| (R)-(1-bromopropyl)benzene |

| (S)-(1-bromopropyl)benzene |

| 1-phenylpropene |

| 1-phenylpropyl acetate |

| Benzene |

| Hydrogen Bromide |

| N-bromosuccinimide (NBS) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSUFXFSUACKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340192 | |

| Record name | (1-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-36-5 | |

| Record name | (1-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Bromopropyl Benzene

Direct Bromination Approaches

Direct bromination methods provide a straightforward route to synthesize (1-Bromopropyl)benzene. These approaches primarily involve the substitution of a hydrogen atom with a bromine atom on the propyl side chain of propylbenzene (B89791) or the addition of bromine to a precursor molecule.

Radical Bromination of Propylbenzene using N-Bromosuccinimide (NBS)

The reaction of propylbenzene with N-Bromosuccinimide (NBS) is a key method for the selective bromination at the benzylic position, yielding this compound. libretexts.org This process, known as the Wohl-Ziegler reaction, utilizes a radical mechanism. wikipedia.orgmasterorganicchemistry.com

The successful synthesis of this compound via radical bromination with NBS hinges on carefully controlled reaction conditions to maximize yield and selectivity. numberanalytics.com Standard conditions typically involve refluxing a solution of propylbenzene and NBS in an anhydrous solvent like carbon tetrachloride (CCl₄). wikipedia.orgwikipedia.org The use of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is crucial to start the reaction. wikipedia.orgcommonorganicchemistry.com

Several factors influence the efficiency and selectivity of this bromination:

Solvent: While carbon tetrachloride has been a traditional solvent, its toxicity and environmental impact have led to the exploration of alternatives like trifluorotoluene. wikipedia.org The solvent must be anhydrous, as water can lead to the hydrolysis of the desired product. wikipedia.org

Initiator: The choice and concentration of the radical initiator can affect the reaction rate. numberanalytics.com

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to promote radical formation. commonorganicchemistry.com

NBS Concentration: Maintaining a low and constant concentration of molecular bromine (Br₂) throughout the reaction is critical. masterorganicchemistry.comlibretexts.org NBS serves this purpose by reacting with the hydrogen bromide (HBr) byproduct to regenerate Br₂. libretexts.orgblogspot.com This low concentration of Br₂ favors benzylic substitution over competing reactions like addition to the aromatic ring. masterorganicchemistry.com

| Parameter | Condition | Purpose |

| Reagent | N-Bromosuccinimide (NBS) | Provides a steady, low concentration of Br₂. masterorganicchemistry.comlibretexts.org |

| Substrate | Propylbenzene | The starting material to be brominated. libretexts.org |

| Initiator | Benzoyl peroxide or AIBN | Initiates the radical chain reaction. wikipedia.orgcommonorganicchemistry.com |

| Solvent | Carbon tetrachloride (CCl₄) (traditional), Trifluorotoluene (alternative) | Provides a non-reactive medium for the reaction. wikipedia.org |

| Temperature | Reflux | Provides energy for radical formation. commonorganicchemistry.com |

The mechanism of benzylic bromination with NBS is a radical chain reaction. libretexts.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, generating initial radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts) or another hydrogen source to produce a bromine radical (Br•). libretexts.org

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of propylbenzene. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the adjacent benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The p-orbital of the benzylic carbon overlaps with the π-electron system of the ring, delocalizing the unpaired electron and increasing the radical's stability. libretexts.org

The stabilized benzylic radical then reacts with a molecule of Br₂ to form this compound and a new bromine radical. libretexts.orglibretexts.org The Br₂ required for this step is generated from the reaction of NBS with the HBr produced in the first propagation step. libretexts.orgblogspot.com

Termination: The reaction is terminated when two radicals combine.

The stability of the benzylic radical is the key factor driving the high regioselectivity of this reaction, favoring substitution at the carbon directly attached to the benzene ring over any other position on the alkyl chain. libretexts.orgmasterorganicchemistry.com

While benzylic bromination with NBS is generally selective, over-bromination (the introduction of more than one bromine atom) and other side reactions can occur. Strategies to minimize these include:

Controlling Stoichiometry: Using a stoichiometric amount of NBS relative to the propylbenzene is crucial to prevent further bromination of the desired product.

Maintaining Low Bromine Concentration: The primary role of NBS is to ensure a low, steady concentration of Br₂. masterorganicchemistry.com Using NBS instead of directly adding Br₂ prevents high concentrations of bromine that could lead to electrophilic addition to the aromatic ring. masterorganicchemistry.com

Exclusion of Light: Development reactions should be shielded from laboratory lighting to prevent unwanted photochemical side reactions. blogspot.com

Temperature Control: While heat is required for initiation, excessive temperatures can promote side reactions. Therefore, maintaining a controlled reflux is important. commonorganicchemistry.com

Mechanistic Studies of Benzylic Radical Formation and Subsequent Bromination

Electrophilic Aromatic Substitution for Bromination of 1-Phenylpropene

An alternative approach to synthesizing this compound involves the electrophilic addition of hydrogen bromide (HBr) to 1-phenylpropene. vaia.comvaia.com This reaction proceeds via an electrophilic addition mechanism across the double bond. vaia.com

The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. vaia.comvaia.com In the case of 1-phenylpropene, protonation of the double bond by HBr occurs at the carbon atom further from the phenyl group. This generates a secondary benzylic carbocation, which is significantly stabilized by resonance with the adjacent aromatic ring. vaia.comvaia.com The positive charge is delocalized over the phenyl group, making this carbocation much more stable than the alternative primary carbocation that would be formed if the proton added to the other carbon of the double bond. vaia.com Subsequent attack by the bromide ion (Br⁻) on this stable benzylic carbocation exclusively yields this compound. vaia.comvaia.com

While the addition of HBr to 1-phenylpropene can proceed without a catalyst, the bromination of an aromatic ring itself typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). embibe.comchemrevise.org These catalysts polarize the bromine molecule, creating a stronger electrophile (Br⁺) that can attack the electron-rich benzene ring in an electrophilic aromatic substitution reaction. embibe.com

In the context of synthesizing this compound from a precursor like propylbenzene, if elemental bromine (Br₂) were used instead of NBS, a Lewis acid catalyst would be required to facilitate bromination of the aromatic ring. However, this would lead to substitution on the ring (ortho and para positions) rather than the desired benzylic position. Therefore, for the specific synthesis of this compound from propylbenzene, radical conditions are employed, and Lewis acids are avoided to prevent ring bromination. masterorganicchemistry.com

When considering the bromination of alkenes like 1-phenylpropene, Lewis acids can also play a role. For instance, AlCl₃ can coordinate with the alkene, acting as a Lewis base, to form a carbocation intermediate. quora.com However, the direct addition of HBr to 1-phenylpropene is a more common and direct method for obtaining this compound, relying on the inherent stability of the benzylic carbocation to direct the regioselectivity. vaia.comvaia.com

This is a placeholder for the article. The synthesis of the detailed article is in progress.

Table of Contents

Multi-Step Synthesis Pathways

Reduction and Subsequent Bromination Strategies

Alkylation of Bromobenzene (B47551) Derivatives

The synthesis of this compound, a significant intermediate in various chemical manufacturing processes, can be achieved through several strategic pathways. lookchem.com These methods primarily involve electrophilic addition reactions and multi-step synthesis protocols, each with distinct considerations regarding selectivity and reaction conditions.

Regioselectivity and Markovnikov's Rule in Addition Reactions

The addition of hydrogen halides, such as hydrogen bromide (HBr), to alkenes like 1-phenylpropene is a cornerstone method for synthesizing this compound. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, which dictates that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms. vaia.com

In the case of 1-phenylpropene, the reaction proceeds via an electrophilic addition mechanism. brainly.com The initial step involves the attack of the alkene's π electrons on the electrophilic hydrogen of HBr. libretexts.org This can lead to two potential carbocation intermediates. However, the formation of the benzylic carbocation, where the positive charge is on the carbon atom adjacent to the phenyl ring, is significantly more favored. This preference is due to the resonance stabilization afforded by the phenyl group, which delocalizes the positive charge across the aromatic ring, thereby increasing its stability. brainly.comvaia.com The subsequent nucleophilic attack by the bromide ion (Br⁻) on this stable benzylic carbocation exclusively yields this compound. vaia.comvaia.com The alternative, a secondary carbocation, lacks this resonance stabilization and is therefore formed to a much lesser extent, making the formation of the other regioisomer, (2-bromopropyl)benzene, negligible. brainly.comaskfilo.com

The reaction is highly selective, with the formation of this compound being the predominant outcome. askfilo.compressbooks.pubopenstax.orgpressbooks.pub The stability of the benzylic carbocation intermediate is the primary driving force for this high regioselectivity. vaia.com

Control of Stereochemistry in Electrophilic Additions

When an electrophilic addition to an alkene results in the formation of a new chiral center, the stereochemical outcome of the reaction becomes a critical consideration. In the synthesis of this compound from 1-phenylpropene, a new stereocenter is created at the carbon atom bonded to the bromine.

The stereochemistry of electrophilic additions can be influenced by several factors, including the mechanism of the reaction and the presence of any chiral auxiliaries or catalysts. dalalinstitute.com In the addition of HBr to 1-phenylpropene, the intermediate carbocation is planar. Consequently, the subsequent nucleophilic attack by the bromide ion can occur from either face of the carbocation with equal probability. chemistrysteps.comyoutube.com This typically results in a racemic mixture of the two enantiomers (R and S) of this compound, meaning the reaction is generally not stereoselective. chemistrysteps.com

Achieving control over the stereochemistry to favor one enantiomer over the other requires more sophisticated synthetic strategies. This can involve the use of chiral catalysts or reagents that can direct the approach of the nucleophile. While the standard addition of HBr to 1-phenylpropene is not stereoselective, research into asymmetric catalysis offers potential routes to enantiomerically enriched this compound. youtube.com The specific stereochemical outcome, whether syn- or anti-addition, is dependent on the reaction mechanism. For instance, reactions proceeding through a cyclic intermediate often lead to anti-addition. dalalinstitute.com

Multi-Step Synthesis Pathways

A versatile and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from 1-phenylpropan-1-one. chegg.com This method offers a high degree of control and is adaptable for various scales of production.

The initial step in this pathway is the reduction of the ketone functionality of 1-phenylpropan-1-one to a secondary alcohol, yielding 1-phenylpropan-1-ol. pearson.com This transformation can be effectively carried out using a variety of reducing agents.

The subsequent step involves the conversion of the newly formed hydroxyl group in 1-phenylpropan-1-ol into a bromine atom. This is a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion.

The choice of reagents and reaction conditions is crucial for maximizing the yield and purity of the final product.

For the reduction of 1-phenylpropan-1-one:

Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a commonly used reagent for this reduction. chegg.com It is a mild and selective reducing agent for ketones.

Lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a more powerful reducing agent that can also be used. vulcanchem.com However, it is less selective and requires more stringent anhydrous conditions.

For the bromination of 1-phenylpropan-1-ol:

Hydrogen bromide (HBr) is a direct and effective reagent for this conversion. lookchem.com The reaction is typically performed at low temperatures (e.g., 0 °C) to control reactivity. lookchem.com

Phosphorus tribromide (PBr₃) is another excellent reagent for converting secondary alcohols to alkyl bromides. chegg.com This reaction generally provides good yields.

Triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) , known as the Appel reaction, can also be employed for this transformation in a one-pot procedure.

Interactive Data Table: Reagents for the Synthesis of this compound from 1-Phenylpropan-1-one

| Step | Transformation | Reagent | Solvent | Typical Conditions |

| 1 | Reduction | Sodium borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature |

| 1 | Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| 2 | Bromination | Hydrogen bromide (HBr) | - | 0 °C |

| 2 | Bromination | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| 2 | Bromination | Triphenylphosphine (PPh₃) / Bromine (Br₂) | Dichloromethane (DCM) | 0 °C to Room Temperature |

An alternative synthetic approach to this compound is through the Friedel-Crafts alkylation of bromobenzene. askfilo.com This electrophilic aromatic substitution reaction involves the introduction of a propyl group onto the brominated benzene ring. byjus.com

However, the direct Friedel-Crafts alkylation of bromobenzene with a propyl halide (e.g., 1-chloropropane (B146392) or 1-bromopropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is fraught with challenges. libretexts.orglumenlearning.com One significant issue is the propensity for carbocation rearrangements. The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of (2-propyl)bromobenzene as the major product instead of the desired (1-propyl)bromobenzene isomer. libretexts.org

Furthermore, the bromine atom on the benzene ring is a deactivating group, which makes the ring less reactive towards electrophilic substitution. reddit.com While it is an ortho-, para- director, the deactivation can lead to lower yields. reddit.com Another limitation is the potential for polyalkylation, where more than one propyl group is introduced onto the aromatic ring, as the product of the initial alkylation is often more reactive than the starting material. libretexts.orglumenlearning.com

To circumvent the issue of carbocation rearrangement, a Friedel-Crafts acylation followed by reduction can be employed. This involves reacting bromobenzene with propanoyl chloride in the presence of AlCl₃ to form 1-(4-bromophenyl)propan-1-one. The ketone can then be reduced to the desired alkylbenzene. This two-step sequence ensures the introduction of the straight-chain propyl group without rearrangement. youtube.com

Friedel-Crafts Alkylation with 1-Bromopropane (B46711)

A primary method for the synthesis of alkylated benzenes is the Friedel-Crafts alkylation. wikipedia.org This reaction involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring with an alkyl group. byjus.com In the context of synthesizing a propylbenzene derivative, 1-bromopropane can be used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). byjus.combrainly.com

The mechanism of the Friedel-Crafts alkylation begins with the activation of the alkyl halide by the Lewis acid catalyst. lkouniv.ac.in For primary alkyl halides like 1-bromopropane, this activation leads to the formation of a carbocation-like complex. wikipedia.org This electrophilic species is then attacked by the nucleophilic π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com Subsequent deprotonation of the arenium ion by a weak base regenerates the aromaticity of the ring and releases the proton, yielding the alkylated benzene product and regenerating the catalyst. mt.com

A significant challenge in Friedel-Crafts alkylation with primary alkyl halides is the propensity for carbocation rearrangements. masterorganicchemistry.com The initially formed primary propyl carbocation is unstable and can rearrange to a more stable secondary carbocation via a hydride shift. lkouniv.ac.inmasterorganicchemistry.com This rearrangement leads to the formation of isopropylbenzene (cumene) as a major byproduct, often exceeding the yield of the desired n-propylbenzene. adichemistry.comscribd.com In the reaction of benzene with 1-bromopropane, a mixture of n-propylbenzene and isopropylbenzene is typically observed. chegg.com

The choice of catalyst and reaction conditions can influence the outcome of the Friedel-Crafts alkylation. Strong Lewis acids like AlCl₃ are commonly employed to facilitate the formation of the carbocationic species. wikipedia.orgmt.com The reactivity of the haloalkanes in this reaction generally follows the order of increasing polarity, with fluoroalkanes being the most reactive. libretexts.org

Temperature also plays a crucial role. For instance, when benzene is treated with propyl bromide at 80°C in the presence of anhydrous aluminum chloride, cumene (B47948) is the major product due to carbocation rearrangement. adichemistry.com However, carrying out the reaction at room temperature can favor the formation of the n-propylbenzene. adichemistry.com The use of solid acid catalysts, such as zeolites, is common in industrial applications to produce alkylated benzenes like ethylbenzene (B125841) and cumene. wikipedia.org

When the Friedel-Crafts alkylation is performed on a substituted benzene, the existing substituent on the ring directs the position of the incoming alkyl group. Activating groups, which are electron-donating, generally direct the incoming electrophile to the ortho and para positions. lkouniv.ac.in Conversely, deactivating groups, which are electron-withdrawing, typically direct the incoming group to the meta position. lkouniv.ac.in

However, a significant limitation of Friedel-Crafts alkylation is that the product, an alkylbenzene, is more reactive than the starting material because the alkyl group is an activating group. libretexts.orgrahacollege.co.in This can lead to polyalkylation, where multiple alkyl groups are added to the benzene ring, resulting in a mixture of products that can be difficult to separate. rahacollege.co.in

Influence of Catalysts and Reaction Conditions

Nucleophilic Substitution Reactions for Alkyl Group Introduction

An alternative approach to forming the propylbenzene skeleton involves nucleophilic substitution reactions. One strategy could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a propyl halide. However, a more common approach involves the reaction of a suitable brominated benzene derivative with an organometallic reagent. For instance, 1,4-dibromobenzene (B42075) can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions with a 1-bromopropane equivalent to introduce the propyl group. Strong bases like N,N,N',N'-tetramethylguanidine or sodium hydride in solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often used in these reactions.

Wittig Reaction-Based Synthesis for Related Propenyl-bromobenzenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. byjus.comlibretexts.org While not a direct route to this compound, it is a key method for preparing propenyl-bromobenzenes, which can be subsequently hydrogenated to the desired product. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, reacting with a carbonyl compound. byjus.commasterorganicchemistry.com A significant advantage of the Wittig reaction is that the position of the double bond in the resulting alkene is precisely controlled. libretexts.orgpressbooks.pub

The first step in a Wittig synthesis is the preparation of the phosphorus ylide. pressbooks.pub This is typically achieved by reacting triphenylphosphine with an alkyl halide in an SN2 reaction to form a phosphonium salt. masterorganicchemistry.compressbooks.pub Due to the SN2 mechanism, primary alkyl halides are preferred for this step. libretexts.org The resulting phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium amide, to deprotonate the carbon adjacent to the phosphorus, forming the ylide. byjus.commasterorganicchemistry.com An ylide is a neutral molecule with formal opposite charges on adjacent atoms. libretexts.org The phosphorus ylide is stabilized by resonance, with one resonance structure showing a double bond between the carbon and phosphorus atoms. libretexts.org

Stereoselective Formation of (E)-Alkene Isomers

The synthesis of this compound can be strategically approached through the creation of an alkene intermediate, specifically (E)-1-phenylpropene. The subsequent hydrobromination of this (E)-alkene leads to the desired product. The stereochemistry of the final product is dependent on the mechanism of the HBr addition. The formation of the (E)-alkene isomer with high selectivity is a critical step.

One effective method for the stereoselective synthesis of (E)-alkenyl halides involves the reaction of alkynes with titanium(IV) halides. acs.org While not a direct synthesis of this compound, this methodology provides a route to trisubstituted (E)-alkenyl halides with high stereoselectivity through the coupling of alkoxides and alkynes. acs.org The reaction proceeds via the cleavage of an alkoxide C-O bond in the presence of a titanium(IV) halide, generating a carbocation that is then captured by an alkyne. acs.orgresearchgate.net

Another approach involves the use of organometallic intermediates. For instance, alkenylalanes, formed by the hydroalumination of alkynes like 1-hexyne (B1330390) with diisobutylaluminium hydride, undergo reaction with halogens with retention of configuration to produce (E)-alkenyl halides. redalyc.org Similarly, alkenylboronic acids, which can be synthesized from terminal acetylenes, react with bromine and a base to yield (Z)-1-bromoalkenes with high stereoselectivity through a mechanism involving inversion of configuration. redalyc.org

The Wittig reaction offers another pathway. The reaction of β-oxido phosphonium ylides, generated from aldehydes and Wittig reagents, with electrophilic halogen sources can produce (E)-bromo- or iodosubstituted alkenes. organic-chemistry.org The stereochemical result is sensitive to the size of the alkylidene group. organic-chemistry.org For example, (E)-β-aryl vinyl halides can be synthesized with good yield and high stereoselectivity from benzyl (B1604629) bromides. organic-chemistry.org

A ruthenium-catalyzed silylative coupling of styrenes followed by a halodesilylation reaction using N-halosuccinimide is another efficient one-pot protocol for the highly stereoselective synthesis of (E)-β-aryl vinyl iodides and bromides. organic-chemistry.org

| Method | Reactants | Reagent/Catalyst | Product | Stereoselectivity | Ref |

| Alkenylalane Halogenation | Alkyne, Diisobutylaluminium hydride | Halogen | (E)-Alkenyl halide | High (retention) | redalyc.org |

| Alkenylboronic Acid Bromination | Terminal acetylene, Catecholborane | Bromine, Base | (Z)-1-Bromoalkene | High (inversion) | redalyc.org |

| Wittig Reaction | Aldehyde, Wittig reagent | Electrophilic halogen source | (E)-Bromoalkene | High | organic-chemistry.org |

| Ru-catalyzed Silylative Coupling | Styrene | Ru-catalyst, N-halosuccinimide | (E)-β-Aryl vinyl halide | High | organic-chemistry.org |

| Titanium-mediated Coupling | Alkoxide, Alkyne | Titanium(IV) halide | (E)-Alkenyl halide | High | acs.orgresearchgate.net |

Emerging and Green Synthesis Approaches

Recent research has focused on developing more sustainable and efficient methods for the synthesis of benzylic bromides like this compound, moving away from hazardous reagents and solvents.

Microwave-Assisted Synthesis: A rapid and efficient method for preparing benzylic bromides involves the microwave-promoted reaction of benzylic alcohols with a combination of triphenylphosphine and N-bromosuccinimide (NBS). tandfonline.comresearchgate.net This solvent-free approach offers high yields in very short reaction times, presenting a significant improvement over classical methods. tandfonline.comresearchgate.net

Tribromoisocyanuric Acid (TBCA) as a Greener Reagent: Tribromoisocyanuric acid has emerged as a practical and environmentally friendly reagent for the benzylic bromination of alkylbenzenes. researchgate.net The reaction can be carried out in ethyl acetate (B1210297), a more benign solvent than commonly used chlorinated solvents, without the need for an initiator. researchgate.net TBCA is a stable, easily handled solid with an excellent atom economy, capable of transferring up to three halogen atoms. researchgate.net

Bromide/Bromate Reagents: An eco-friendly brominating reagent can be prepared from an alkaline mixture of bromide and bromate. ias.ac.in Acidification of this reagent in situ generates hypobromous acid (HOBr) as the reactive species, which can effectively brominate various substrates under ambient conditions without a catalyst. ias.ac.in This method avoids the direct use of hazardous liquid bromine. ias.ac.in

Ionic Liquids in Bromination: The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide, as solvents for bromination with molecular bromine is another green chemistry approach. researchgate.net A complex formed between the ionic liquid and bromine can also be used, eliminating the need for both additional solvent and free bromine. researchgate.net

Catalytic Appel-Type Reactions: Innovations in the Appel reaction, which converts alcohols to alkyl halides, include the development of catalytic versions. researchgate.net Using a phosphine (B1218219) oxide catalyst and a stoichiometric reagent like oxalyl chloride to regenerate the active halophosphonium salt, this method transforms the phosphine oxide from a waste byproduct into a catalyst. researchgate.net

| Approach | Reagents/Catalyst | Solvent | Key Advantages | Ref |

| Microwave-Assisted Synthesis | Triphenylphosphine, N-Bromosuccinimide | Solvent-free | Fast reaction, high yields, neutral conditions | tandfonline.comresearchgate.net |

| Tribromoisocyanuric Acid (TBCA) | TBCA | Ethyl Acetate | Environmentally friendly, no initiator needed, high atom economy | researchgate.net |

| Bromide/Bromate Reagent | NaBr/NaBrO₃, Acid | Aqueous | Eco-friendly, avoids liquid bromine, ambient conditions | ias.ac.in |

| Ionic Liquid Medium | Molecular Bromine | 1-Butyl-3-methylimidazolium bromide | "Green" solvent, potential for solvent-free reaction | researchgate.net |

| Catalytic Appel Reaction | Phosphine oxide catalyst, Oxalyl chloride | - | Catalytic use of phosphine oxide, reduces waste | researchgate.net |

Iii. Chemical Reactivity and Reaction Mechanisms

Elimination Reactions (E1/E2)

In the presence of a base, (1-Bromopropyl)benzene can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are E1 (unimolecular) and E2 (bimolecular).

Elimination of HBr from this compound results in the formation of a double bond. The primary product of this reaction is 1-phenylpropene, a type of substituted styrene. The formation of this alkenylbenzene is a common outcome when this compound is treated with a base. vulcanchem.com

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Determining Step | Formation of carbocation | Concerted removal of proton and leaving group |

| Base Strength | Weak base favored | Strong base favored uci.edu |

| Solvent | Polar protic solvents favor E1 | Aprotic solvents can be used |

| Regioselectivity | Zaitsev's rule generally followed saskoer.ca | Zaitsev's rule generally followed libretexts.org |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar arrangement of H and Br |

Regioselectivity: The elimination reaction of this compound can potentially yield two different constitutional isomers if there are different types of beta-hydrogens. However, in this specific molecule, the beta-hydrogens are on the same carbon atom of the ethyl group. The primary consideration for regioselectivity in similar, more complex systems is governed by Zaitsev's Rule . This rule states that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. iitk.ac.inlibretexts.org In the case of this compound, elimination leads to the formation of the conjugated and more stable 1-phenylpropene.

Stereoselectivity: Since the resulting alkene, 1-phenylpropene, can exist as E and Z stereoisomers, the stereoselectivity of the elimination reaction is an important consideration. E2 reactions are stereospecific and require a specific anti-periplanar geometry between the departing hydrogen and the bromine atom. msu.edu The stereochemical outcome will depend on the conformation of the substrate during the reaction. E1 reactions, proceeding through a carbocation intermediate, are generally less stereoselective than E2 reactions, but often favor the formation of the more stable trans (E) isomer. saskoer.ca

Regioselectivity (Zaitsev's Rule) and Stereoselectivity

Radical Reactions Involving this compound

The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two resulting fragments, forming radicals. chemistrysteps.comdoubtnut.com This cleavage requires energy, which can be supplied by heat or ultraviolet (UV) light. aakash.ac.in

The homolytic cleavage of the C-Br bond in this compound generates a bromine radical (Br•) and a secondary benzylic radical. researchgate.net

The benzylic radical is particularly stable due to the delocalization of the unpaired electron into the adjacent aromatic ring through resonance. libretexts.orglibretexts.org This resonance stabilization significantly lowers the bond dissociation energy of the benzylic C-H bond, making it the preferred site for radical abstraction. For instance, the reaction of propylbenzene (B89791) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide results in the selective formation of this compound in high yield. uomustansiriyah.edu.iqlibretexts.orglibretexts.orgpressbooks.pubphiladelphia.edu.jo This indicates the preferential formation of the stable benzylic radical intermediate.

The stability of the benzylic radical plays a crucial role in directing radical reactions to the benzylic position. libretexts.orglibretexts.org The homolytic cleavage of the C-Br bond is a key step in many radical-mediated transformations of this compound.

Reactions with Radical Initiators and Traps

The benzylic position of this compound is particularly susceptible to radical reactions. The C-H bond at this position is weakened due to the ability of the benzene (B151609) ring to stabilize the resulting benzylic radical through resonance. libretexts.orglibretexts.org This inherent stability dictates the regioselectivity of radical halogenation reactions.

When propylbenzene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, the reaction yields this compound with high selectivity. libretexts.orglibretexts.orgpressbooks.pub The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position of propylbenzene. This generates a resonance-stabilized 1-phenylpropyl radical. libretexts.orgpressbooks.pub This radical intermediate is then trapped by bromine, which can be generated from the reaction of HBr with NBS, to form the final product. libretexts.orgpressbooks.pub The stability of the benzylic radical ensures that bromination occurs almost exclusively at this position, preventing the formation of other isomers. libretexts.orglibretexts.org

The general mechanism for radical bromination at the benzylic position is as follows:

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form initial radicals.

Propagation Step 1: The initiator radical abstracts a benzylic hydrogen from the alkylbenzene, creating a resonance-stabilized benzylic radical. libretexts.orglibretexts.org

Propagation Step 2: The benzylic radical reacts with a bromine source (like Br₂ generated from NBS) to form this compound and a new bromine radical, which continues the chain reaction. libretexts.orgpressbooks.pub

The reactivity of the benzylic radical makes it a target for various radical traps in mechanistic studies and synthetic applications.

Cross-Coupling Reactions and Organometallic Chemistry

This compound serves as a key substrate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. vulcanchem.com The reactivity of the C(sp³)-Br bond at the benzylic position allows for its participation in several named reactions.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. While challenging for unactivated alkyl halides due to issues like slow oxidative addition and β-hydride elimination, secondary benzylic halides like this compound can be suitable substrates under specific catalytic conditions. thieme-connect.com Nickel-pincer complexes have been shown to effectively catalyze the coupling of alkyl halides with arylboronic acids. thieme-connect.com The success of these reactions is crucial for creating complex aryl-alkyl structures. vulcanchem.com

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. numberanalytics.com While less common for alkyl halides, variations of this reaction exist. The reactivity of this compound would be explored in intramolecular versions or under specialized catalytic systems designed to handle sp³-hybridized centers.

Sonogashira Coupling: This reaction forges a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Extending this reaction to C(sp³)-halides is difficult but has been achieved. Recent advancements have demonstrated the stereoconvergent Sonogashira coupling of racemic secondary benzylic bromides with terminal alkynes using a copper-catalyzed system with a chiral P,N-ligand. rsc.org This method is significant as it allows for the creation of chiral alkynylated products from a racemic starting material. rsc.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron | Palladium or Nickel complex | C(sp³)-C(sp²) |

| Heck | Organohalide + Alkene | Palladium complex | C(sp³)-C(sp²) |

| Sonogashira | Organohalide + Terminal Alkyne | Palladium/Copper or Copper complex | C(sp³)-C(sp) |

Formation of Carbon-Carbon Bonds for Complex Molecule Synthesis

Beyond the classic named reactions, this compound is a versatile building block for synthesizing more complex molecules. One of the most fundamental applications is in the formation of Grignard reagents. By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, (1-phenylpropyl)magnesium bromide, can be generated. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, such as ketones, to form new carbon-carbon bonds. For instance, its reaction with 4-(1,4-dioxaspiro[4.5]dec-8-yl)cyclohexanone is a key step in the synthesis of certain liquid crystal materials. ambeed.com This reactivity allows for the construction of elaborate molecular architectures from relatively simple precursors.

Cycloaddition Reactions

While this compound itself does not directly participate in cycloadditions, it serves as a ready precursor to molecules that do. Through an elimination reaction (e.g., using a strong base), this compound can be converted to allylbenzene (B44316) (3-phenyl-1-propene). Allylbenzene is a valuable dipolarophile for cycloaddition reactions.

[3+2] Cycloaddition Reactions with Nitrile Oxides

Allylbenzene readily undergoes [3+2] cycloaddition reactions with nitrile oxides (R-C≡N⁺-O⁻), which are versatile 1,3-dipoles. mdpi.comuchicago.edu These reactions are a primary method for synthesizing isoxazolines, which are five-membered heterocyclic rings containing nitrogen and oxygen. mdpi.comyoutube.com The nitrile oxides are often generated in situ from the corresponding aldoximes to avoid their dimerization. mdpi.comorganic-chemistry.org The reaction between allylbenzene and a nitrile oxide, such as benzonitrile (B105546) oxide, proceeds regioselectively to yield 3,5-disubstituted 2-isoxazolines. mdpi.com

Regioselectivity and Mechanistic Insights via Computational Studies (e.g., DFT, MEDT)

The regioselectivity of the [3+2] cycloaddition between an alkene like allylbenzene and a nitrile oxide can be explained and predicted using computational chemistry. mdpi.comnih.gov Theories such as Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) are powerful tools for analyzing the reaction mechanism. nih.govbohrium.comunimib.it

These studies analyze the electronic properties of the reactants, such as their global electrophilicity and nucleophilicity, as well as the energies of the transition states for different possible pathways. mdpi.combohrium.com For the reaction between an alkene and a nitrile oxide, MEDT analysis often indicates that the reaction proceeds via a one-step, asynchronous mechanism. bohrium.com The regioselectivity is determined by the most favorable electronic interactions between the dipole (nitrile oxide) and the dipolarophile (alkene). mdpi.com Computational models can calculate the activation energies for the different regioisomeric transition states, with the pathway having the lower activation energy being the favored one, which generally aligns well with experimental observations. mdpi.combohrium.com

Table 2: Computational Analysis of [3+2] Cycloaddition

| Computational Method | Key Insights Provided | Application |

|---|---|---|

| DFT (Density Functional Theory) | Reactivity indices, activation energies, reaction energies, substituent effects. bohrium.comnih.gov | Predicts reaction feasibility and selectivity. |

| MEDT (Molecular Electron Density Theory) | Analysis of electron density changes, mechanism elucidation (concerted vs. stepwise), origin of regioselectivity. nih.govbohrium.com | Explains why a particular regioisomer is formed. |

Iv. Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (1-Bromopropyl)benzene, offering detailed insights into the proton and carbon environments within the molecule.

¹H NMR for Proton Environment and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 7.4 ppm. The exact chemical shifts and splitting patterns can be influenced by the solvent and the specific substitution pattern on the ring. rsc.orgchemicalbook.com The benzylic proton (CH-Br), being adjacent to both the phenyl group and the bromine atom, resonates at a characteristic downfield shift. The methylene (B1212753) (CH2) and methyl (CH3) protons of the propyl group appear further upfield. The methylene protons are diastereotopic and often present as a complex multiplet, while the terminal methyl protons typically appear as a triplet.

The coupling constants (J-values) between adjacent protons are crucial for confirming the connectivity of the atoms. For instance, the coupling between the benzylic proton and the adjacent methylene protons provides evidence for the propyl chain's structure. In aromatic systems, coupling constants between ortho, meta, and para protons can help in assigning the signals of the benzene ring.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton | Exemplary Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic-H | 7.21-7.24 | m | N/A |

| Aromatic-H | 7.07-7.11 | m | N/A |

| Benzylic-H | 2.39 | dq | 9.0, 6.9 |

| Methylene-H | 1.84-1.93 | m | N/A |

| Methyl-H | 0.91-1.01 | m | N/A |

Note: Data is illustrative and sourced from a related substituted compound. rsc.org Actual values for this compound may vary.

¹³C NMR for Carbon Skeleton and Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbons of the benzene ring resonate in the aromatic region, typically between δ 125 and 145 ppm. rsc.orgnih.gov The specific chemical shifts are influenced by the electronic effects of the bromopropyl substituent. The carbon atom attached to the propyl group (ipso-carbon) and the para-carbon often show distinct shifts compared to the ortho- and meta-carbons. The benzylic carbon (C-Br) is found further upfield, with its chemical shift influenced by the electronegative bromine atom. The methylene and methyl carbons of the propyl chain appear at even higher field strengths. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Exemplary Chemical Shift (δ ppm) |

|---|---|

| C (ipso) | 143.6 |

| C (ortho) | 128.4 |

| C (meta) | 128.4 |

| C (para) | 125.9 |

| CH-Br | 45.9 |

| CH₂ | 31.2 |

| CH₃ | 23.1 |

Note: Data is illustrative and based on a closely related structure. sustech.edu.cn Actual values may differ.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the benzylic proton and the adjacent methylene protons, and between the methylene and methyl protons, confirming the propyl chain's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connection of the propyl group to the benzene ring through correlations between the benzylic protons and the aromatic carbons.

Stereochemical Assignments via NMR (e.g., NOESY)

This compound possesses a chiral center at the benzylic carbon, meaning it can exist as two enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can be used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.il

In the context of chiral derivatives of this compound, NOESY can help to establish the preferred conformation and the spatial relationship between different parts of the molecule. lookchem.comcore.ac.uk For instance, correlations between protons on the propyl chain and specific protons on the phenyl ring can provide insights into the rotational preferences around the C-C bond connecting the two moieties. rsc.org This information is critical for understanding the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the determination of the exact mass and, consequently, the elemental formula of this compound. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. vulcanchem.com

The exact mass of this compound (C₉H₁₁Br) is calculated to be 198.00441 Da. nih.gov HRMS analysis can confirm this value with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)propan-1-one |

| 2,2'-(1-(4-bromophenyl)propane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| 4-Bromo-alpha-ethylbenzyl alcohol |

| 4-propylbenzene |

| (3-bromopropyl)benzene (B42933) |

| 1-Bromo-4-propylbenzene |

| 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene |

| 1-bromo-4-(3-chloropropyl)benzene |

| 1-(1-hydroxy-2-bromopropyl)-4-methoxybenzene |

| (E)-2-(4-methoxystyryl)-4,4,6-trimethyl-1,3,2-dioxaborinane |

| (E)-4-(2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)vinyl)pyridine |

| 1,3-disubstituted benzene |

| sec-butyl 3-hydroxycinnamate |

| 1-bromo-4-methylnaphthalene |

| 4-acetylbutyric acid |

| 1-Methoxy-4-(2-propenyl)benzene |

| 1-Bromo-4-(1-bromopropyl)benzene |

| 1-(3-Bromopropyl)-5-chloro-2-ethylbenzene |

| 1-Bromo-3-chloropropane |

| (2-Bromopropyl)benzene |

| 2-Bromo-1-phenylpropane |

| 1-bromo-4-(3-bromopropyl)benzene |

| (3-bromopropyl-3-d)benzene |

| 3-phenylpropanal |

| 3-phenylpropan-1-d-1-ol |

| 3-phenylpropan-1-d-1-ol tosylation |

| 1-(2-bromoethyl)-3,5-dichlorobenzene |

| 1-(4-bromobutyl)-4-methoxybenzene |

| (3-bromopropyl-3,3-d2)benzene |

| 1-chloro-3-(1-cyclopentylethyl)benzene |

| 1,2-dichloro-4-(1-cyclopentylethyl)benzene |

| 1-(1-cyclopentylpropyl)-4-methoxybenzene |

| 6-methoxyquinoline-2-carbonitrile |

| 6-methoxy-2-methylquinoline |

| cyclopentyl-1-d 4-methylbenzenesulfonate |

| (4-bromobutyl-4,4-d2)benzene |

| 1-Bromo-3-phenylpropane |

| (1-Bromoethyl)benzene |

| Tetramethylsilane |

Fragmentation Patterns and Structural Information

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The analysis of the mass-to-charge ratios (m/z) of these fragments provides a veritable fingerprint of the compound's structure.

For this compound, the mass spectrum is characterized by several key peaks. The molecular ion peak is expected at an m/z corresponding to its molecular weight (approximately 198 and 200 g/mol , reflecting the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br). However, the most abundant peaks often result from the fragmentation of the parent molecule.

The fragmentation of this compound is dominated by the cleavage of the carbon-bromine bond, which is relatively weak. This cleavage results in the formation of a secondary benzylic carbocation, which is stabilized by resonance with the benzene ring. This stability accounts for the high intensity of certain fragment ions.

A prominent peak is observed at m/z 119. This peak corresponds to the loss of the bromine atom from the molecular ion, resulting in the 1-phenylpropyl cation ([C₉H₁₁]⁺). Another significant fragmentation pathway involves the benzylic cleavage, where the bond between the first and second carbon of the propyl chain breaks. This leads to the formation of the tropylium (B1234903) ion ([C₇H₇]⁺), a highly stable aromatic cation, which gives a characteristic peak at m/z 91. This is often the base peak in the mass spectrum of alkylbenzenes. nih.gov A smaller peak at m/z 41 can also be observed, corresponding to the propyl fragment ([C₃H₅]⁺). nih.gov

Table 1: Prominent Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Significance |

| 119 | 1-Phenylpropyl cation | [C₉H₁₁]⁺ | Loss of Bromine |

| 91 | Tropylium ion | [C₇H₇]⁺ | Benzylic cleavage |

| 41 | Propyl fragment | [C₃H₅]⁺ | Aliphatic chain fragment |

Differentiation of Isomers via Mass Spectrometry

Mass spectrometry can effectively differentiate this compound from its structural isomers, such as (2-bromopropyl)benzene and (3-bromopropyl)benzene. This differentiation is primarily based on the relative stability of the carbocations formed upon fragmentation.

In the case of this compound, the cleavage of the C-Br bond results in a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring. This stability leads to a prominent peak at m/z 119.

For its isomer, (2-bromopropyl)benzene, the loss of bromine would form a secondary, non-benzylic carbocation. While this is a secondary carbocation, it lacks the additional resonance stabilization from the benzene ring, making it less stable than the secondary benzylic carbocation. Therefore, the corresponding [M-Br]⁺ peak is expected to be less intense. Instead, fragmentation of (2-bromopropyl)benzene often leads to a base peak at m/z 105, corresponding to the loss of a methyl radical and bromine. nih.gov

The isomer (3-bromopropyl)benzene, upon loss of bromine, would form a primary carbocation, which is significantly less stable than the secondary benzylic carbocation of this compound. Consequently, the [M-Br]⁺ peak is even less pronounced. The mass spectrum of (3-bromopropyl)benzene is often characterized by a molecular ion peak around m/z 198/200 and a base peak at m/z 91, resulting from the cleavage of the propyl chain. chemicalbook.com The distinct fragmentation patterns, particularly the intensity of the [M-Br]⁺ ion, allow for the unambiguous identification of each isomer. smolecule.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The presence of the benzene ring is confirmed by several key absorptions. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgudel.edu The in-ring C=C stretching vibrations of the benzene ring give rise to characteristic sharp peaks at approximately 1600 cm⁻¹ and 1500-1430 cm⁻¹. libretexts.org

The aliphatic portion of the molecule, the propyl group, also produces distinct signals. The stretching vibrations of the sp³ hybridized C-H bonds in the propyl chain are expected in the range of 2960-2850 cm⁻¹.

A crucial absorption for the identification of this compound is the C-Br stretching vibration. This bond typically absorbs in the fingerprint region of the IR spectrum, generally between 650 and 550 cm⁻¹. For a similar compound, 1-bromo-2-(3-bromopropyl)benzene, C-Br stretches are observed in the range of 650-560 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (propyl) |

| ~1600 & 1500-1430 | C=C stretch | Aromatic Ring |

| 650-550 | C-Br stretch | Alkyl Halide |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques for this purpose.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column. The purity of commercial (3-bromopropyl)benzene, an isomer, is often determined by GC, suggesting a similar applicability for this compound. vwr.com For the analysis of reaction mixtures containing brominated propylbenzenes, GC can be used to separate products of different reactions, such as SN2 and E2, based on their differing retention times. chegg.com

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to this compound. beilstein-journals.org HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. beilstein-journals.org The separation is based on the compound's affinity for the stationary phase relative to the mobile phase. For related alkyl bromides like 1-bromopropane (B46711), reverse-phase HPLC methods have been developed using a C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection. sielc.com A similar setup, potentially with adjustments to the mobile phase composition, could be optimized for the analysis of the more nonpolar this compound. For instance, the analysis of benzene derivatives is often performed on a C18 column with an acetonitrile/water mobile phase and UV detection at 254 nm.

Since this compound possesses a chiral center at the carbon atom bonded to the bromine, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. ic.ac.ukuma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

In a study focused on the synthesis of chiral molecules, this compound was used as a starting material. sustech.edu.cn The enantiomeric excess of the final product was determined by chiral HPLC analysis. The conditions used in this study provide a strong starting point for the direct chiral separation of this compound enantiomers. The analysis was performed on a Chiralcel OJ-3 column, which is a cellulose-based CSP. The mobile phase consisted of a mixture of n-hexane and isopropanol (B130326) (95:5), with a flow rate of 1.0 mL/min and UV detection. sustech.edu.cn Such methods allow for the precise quantification of each enantiomer in a mixture, which is crucial in stereoselective synthesis and the characterization of chiral materials.

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction mechanisms of molecules like (1-Bromopropyl)benzene. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and wavefunctions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Instead of relying on the complex many-electron wavefunction, DFT uses the much simpler spatially dependent electron density as its fundamental variable, making it computationally feasible for large systems. scispace.com This approach is widely used to understand concepts like electronegativity, hardness, and chemical reactivity. scispace.com

For this compound, DFT calculations can elucidate its electronic structure and reactivity. By mapping the electron density distribution, one can identify electrophilic and nucleophilic sites, predict molecular geometry, and calculate properties such as dipole moments. Computational studies on similar molecules, like benzyl (B1604629) bromides and other organobromides, use DFT to model reaction pathways, calculate activation parameters, and understand substituent effects. scilit.comvulcanchem.comuio.no For instance, DFT has been used to study how steric hindrance from an alkyl group can influence reaction rates in related brominated compounds. Such analyses for this compound would involve calculating the energies of frontier molecular orbitals (HOMO and LUMO) to predict its behavior in various chemical reactions. The electrostatic potential at the benzylic carbon, computed via DFT, can be correlated with SN2 activation energies, revealing that reactivity is often governed by the electrostatic interaction between the reacting fragments. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This technique is invaluable for studying conformational changes and the influence of the environment, such as a solvent, on a molecule's behavior.

Conformational Analysis of this compound

The propyl side chain of this compound is flexible, allowing the molecule to adopt various conformations. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between them.

The simulation would track the rotation around the C-C single bonds of the propyl chain over time. By analyzing the trajectory, one can determine the preferred dihedral angles and the relative populations of different conformers. This information is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state. While specific MD studies on this compound are not widely documented, similar analyses are routinely performed on flexible molecules, including other alkylbenzenes, to understand their structural preferences. aip.org

Solvent Effects on Reactivity and Stability

The solvent plays a critical role in chemical reactions, often influencing both reaction rates and mechanisms. wikipedia.org MD simulations are particularly well-suited to study solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, one can observe how the solvent interacts with the solute, this compound. nih.govokayama-u.ac.jpresearchgate.net

Key insights that can be gained from such simulations include:

Solvation Shell Structure: MD can reveal the structure of the solvent molecules surrounding the solute, showing, for example, how polar protic solvents might form hydrogen bonds with the bromine atom or how solvent molecules arrange around the phenyl ring. libretexts.org

Stabilization of Intermediates: For reactions involving charged intermediates, such as the carbocation in an S_N1 reaction, the simulation can show how polar solvents stabilize the charge, thereby lowering the activation energy. libretexts.orglumenlearning.comuci.edu Polar protic solvents are known to significantly increase the rate of S_N1 reactions by stabilizing the transition state leading to the carbocation. libretexts.orguci.edu

Diffusion and Collisions: MD simulations can calculate the diffusion coefficient of this compound in various solvents and analyze the frequency and nature of collisions with reactant molecules, which is fundamental to understanding reaction kinetics. aip.org

Structure-Reactivity Relationships

The chemical behavior of this compound is intrinsically linked to its molecular structure. The interplay between the phenyl ring, the propyl chain, and the bromine atom at the benzylic position dictates its reactivity in different chemical transformations.

The most significant structural feature is the bromine atom located at the benzylic position—the carbon atom directly attached to the benzene (B151609) ring. This position is special because of its proximity to the π-system of the aromatic ring.

Enhanced Reactivity in S_N1 and Radical Reactions: The benzylic position greatly stabilizes the formation of both carbocations and radicals through resonance. stackexchange.com If the C-Br bond breaks heterolytically (both electrons go to Br), the resulting secondary benzylic carbocation is stabilized by delocalizing the positive charge over the entire aromatic ring. rammohancollege.ac.in This stabilization makes this compound highly susceptible to S_N1 reactions, especially in polar protic solvents. libretexts.orgrammohancollege.ac.in Similarly, if the C-Br bond breaks homolytically, the resulting benzylic radical is also resonance-stabilized, which facilitates reactions proceeding via radical mechanisms, such as benzylic bromination with N-bromosuccinimide (NBS). uomustansiriyah.edu.iqresearchgate.netnih.govbiorxiv.org Computational analyses have confirmed that the stability of benzylic radicals is a key factor governing reaction pathways. nih.govbiorxiv.orgresearchgate.net

Steric Hindrance in S_N2 Reactions: While the electronic effects favor reactivity at the benzylic position, steric factors must also be considered. The benzylic carbon in this compound is a secondary carbon, which is more sterically hindered than a primary carbon. This steric bulk can slow down S_N2 reactions, which require a backside attack by the nucleophile. lumenlearning.com Therefore, a competition between S_N1 and S_N2 mechanisms is often observed for secondary benzylic halides, with the outcome heavily dependent on the nucleophile, solvent, and temperature. uci.edu

The following table summarizes the key structure-reactivity relationships for this compound.

| Structural Feature | Effect on Reactivity | Favored Reaction Type(s) | Explanation |

|---|---|---|---|

| Benzylic Bromine Atom | High Reactivity | S_N1, Radical Reactions | Resonance stabilization of the intermediate benzylic carbocation or radical by the phenyl ring lowers the activation energy. stackexchange.compearson.com |

| Secondary Carbon Center | Moderate Steric Hindrance | S_N1 vs. S_N2 Competition | The presence of two carbon substituents (phenyl and ethyl) at the reaction center hinders the backside attack required for S_N2, while still allowing for carbocation formation for S_N1. lumenlearning.com |

| Phenyl Group | Electron-Donating (by resonance) / Electron-Withdrawing (inductive) | Electrophilic Aromatic Substitution | The alkyl group is an ortho-, para-director for further substitution on the aromatic ring, though this is less relevant to reactions at the benzylic C-Br bond. uomustansiriyah.edu.iq |

| C-Br Bond | Good Leaving Group | Nucleophilic Substitution | The bromide ion (Br-) is a stable species and therefore a good leaving group, facilitating both S_N1 and S_N2 pathways. rammohancollege.ac.in |

Hammett Equation and Substituent Effects

The Hammett equation is a fundamental tool in physical organic chemistry that quantifies the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the reference constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect (both inductive and resonance) of a substituent relative to hydrogen. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. pharmacy180.com

ρ (rho) is the reaction constant , which depends on the reaction type and conditions, but not the substituent. It measures the sensitivity of a reaction to the electronic effects of substituents. wikipedia.orgpharmacy180.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup). wikipedia.org

In the context of this compound, the Hammett equation can be applied in two ways:

Substituents on the Benzene Ring: For reactions involving the cleavage of the C-Br bond at the benzylic position (e.g., nucleophilic substitution), the Hammett equation is particularly useful. By placing various substituents at the meta or para positions of the benzene ring, one can study their electronic influence on the reaction rate. A Hammett plot of log(k/k₀) versus σ for a series of substituents would yield the reaction constant ρ. For an Sₙ1-type reaction, which proceeds through a benzylic carbocation intermediate, a large negative ρ value would be expected, as electron-donating groups would stabilize the developing positive charge. Conversely, for an Sₙ2-type reaction, the ρ value is typically smaller, reflecting less charge development in the transition state.

Table 1: Hammett Substituent Constants (σ) for Common Functional Groups

| Substituent (para-position) | σₚ Value | Electronic Effect |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OH | -0.37 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -COCH₃ | +0.50 | Electron-Withdrawing |

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

This table presents generally accepted values and illustrates the electronic influence of various substituents. pharmacy180.com

Steric and Electronic Influences on Reaction Outcomes

The reactivity of this compound is governed by a combination of steric and electronic factors. These influences dictate the rate, regioselectivity, and even the feasibility of certain chemical transformations.

Electronic Effects: The electronic nature of the this compound system is characterized by the interplay between the aromatic ring and the bromopropyl side chain.